5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with an amino group, a difluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-difluoro-1,3-dithiane with cyanamide in the presence of a base, followed by oxidation to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
- 5-Amino-3-(methyl)-1,2-thiazole-4-carbonitrile
- 5-Amino-3-(chloromethyl)-1,2-thiazole-4-carbonitrile
Uniqueness: 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .
Properties
Molecular Formula |
C5H3F2N3S |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H3F2N3S/c6-4(7)3-2(1-8)5(9)11-10-3/h4H,9H2 |
InChI Key |
FFAQFIZTXWZTAT-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)F)N |
Origin of Product |
United States |
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